molecular formula C16H17N3O2 B4392760 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide

4-(propionylamino)-N-(4-pyridinylmethyl)benzamide

Cat. No. B4392760
M. Wt: 283.32 g/mol
InChI Key: DWRNFUKUFJSTNM-UHFFFAOYSA-N
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Description

4-(propionylamino)-N-(4-pyridinylmethyl)benzamide, also known as PPMB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. PPMB is a benzamide derivative that has been synthesized using different methods.

Scientific Research Applications

4-(propionylamino)-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential applications in various fields. One of the most significant applications of 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide is in cancer research. Studies have shown that 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are implicated in the pathogenesis of these diseases.

Mechanism of Action

The mechanism of action of 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide is not fully understood. However, studies have shown that 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide can inhibit the activity of different enzymes, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
4-(propionylamino)-N-(4-pyridinylmethyl)benzamide has been shown to have different biochemical and physiological effects. Studies have shown that 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide can induce apoptosis and cell cycle arrest in cancer cells. 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are implicated in the pathogenesis of neurodegenerative diseases. 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of different enzymes, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).

Advantages and Limitations for Lab Experiments

4-(propionylamino)-N-(4-pyridinylmethyl)benzamide has several advantages and limitations for laboratory experiments. One of the advantages of 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide is its potential applications in cancer and neurodegenerative disease research. 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide has also been shown to have anti-inflammatory effects, which can be useful in studying different inflammatory diseases. However, one of the limitations of 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide is its low solubility in water, which can make it difficult to use in certain experiments. 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide can also be toxic at higher concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide research. One of the future directions is to study the potential applications of 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide in other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to develop more efficient synthesis methods for 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide. Researchers can also study the structure-activity relationship of 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide to identify more potent analogs. Finally, researchers can study the pharmacokinetics and pharmacodynamics of 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide to determine its potential therapeutic applications.
Conclusion:
In conclusion, 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential applications in cancer and neurodegenerative disease research. 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide has different biochemical and physiological effects and has several advantages and limitations for laboratory experiments. There are several future directions for 4-(propionylamino)-N-(4-pyridinylmethyl)benzamide research, which can lead to the development of more potent and efficient analogs with potential therapeutic applications.

properties

IUPAC Name

4-(propanoylamino)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-15(20)19-14-5-3-13(4-6-14)16(21)18-11-12-7-9-17-10-8-12/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRNFUKUFJSTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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